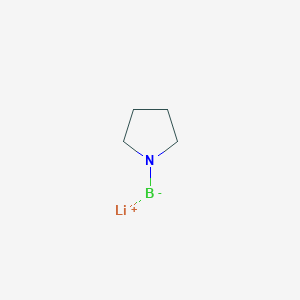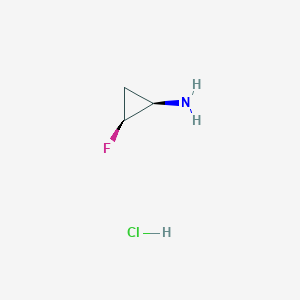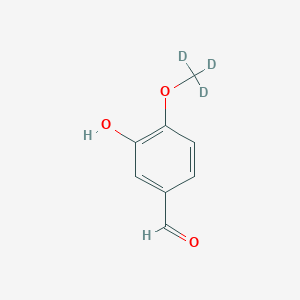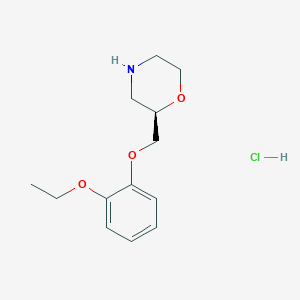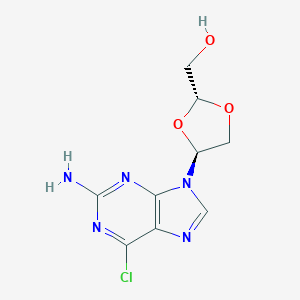
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, also known as acyclovir, is a synthetic nucleoside analogue that has been widely used as an antiviral drug. It was first synthesized in the 1970s and has since become an important tool in the treatment of viral infections.
Mecanismo De Acción
Acyclovir works by inhibiting the viral DNA polymerase, which is essential for the replication of the virus. It is selectively phosphorylated by the viral thymidine kinase (TK) and incorporated into the viral DNA, causing chain termination and preventing further viral replication.
Efectos Bioquímicos Y Fisiológicos
Acyclovir has low toxicity and is well-tolerated by most patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours. The drug is primarily excreted unchanged in the urine, with up to 80% of the dose eliminated within 24 hours. Acyclovir has been shown to have minimal effects on normal cellular processes and has no significant impact on DNA synthesis or RNA transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acyclovir has several advantages as a research tool, including its selective activity against viral DNA polymerase and its low toxicity. However, its use is limited by the fact that it is only effective against certain viruses and is not active against all strains of HSV or VZV. In addition, the development of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol is a concern, particularly in immunocompromised patients.
Direcciones Futuras
There are several areas of research that could be pursued in the future to further our understanding of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and its potential applications. These include:
1. Development of new analogues with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanisms of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and development of strategies to overcome resistance.
3. Evaluation of the potential use of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the treatment of other viral infections and non-viral diseases.
4. Exploration of the role of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the modulation of immune responses and its potential use as an immunomodulatory agent.
5. Investigation of the effects of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol on host cell metabolism and gene expression.
Métodos De Síntesis
Acyclovir can be synthesized using several methods, including nucleophilic substitution, nucleophilic addition, and cyclization. The most common method involves the reaction of 6-chloropurine with ethoxy methylene malonate to form the intermediate 6-chloro-9-(2-hydroxyethoxymethyl)purine. This intermediate is then reacted with hydroxylamine to form the acyclic nucleoside analogue, which is cyclized using acetic anhydride to form 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol.
Aplicaciones Científicas De Investigación
Acyclovir has been extensively studied for its antiviral properties, particularly in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. It has also been shown to be effective against other viruses, such as cytomegalovirus (CMV) and Epstein-Barr virus (EBV). In addition, 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol has been investigated for its potential use in the treatment of certain cancers and autoimmune diseases.
Propiedades
Número CAS |
145514-00-7 |
|---|---|
Nombre del producto |
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol |
Fórmula molecular |
C9H10ClN5O3 |
Peso molecular |
271.66 g/mol |
Nombre IUPAC |
[(2R,4S)-4-(2-amino-6-chloropurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
Clave InChI |
AHZYYPABMTXZCC-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canónico |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Sinónimos |
2-amino-6-chloropurine dioxolane 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, (2R-cis)-isomer ACPD cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




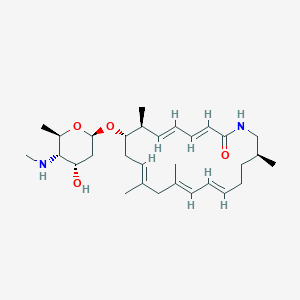
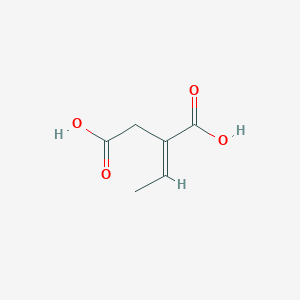
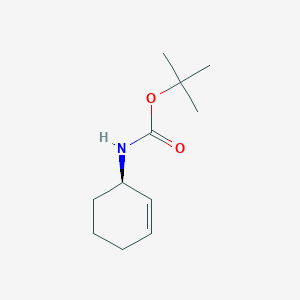

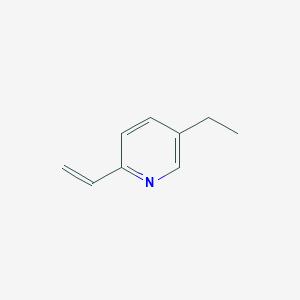
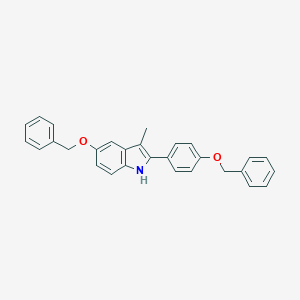

methanone](/img/structure/B134181.png)
